Triethoxyamine
Overview
Description
Triethoxyamine is an organic compound with the molecular formula C6H15NO3. It is a colorless liquid with a characteristic odor. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxyamine can be synthesized through the alkylation of ammonia with ethanol. The reaction can be represented as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction typically requires high temperatures and pressures over a dehydration or dehydrogenation catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with ethanol, N,N-diethylacetamide with lithium aluminum hydride, ethyl chloride with ammonia under heat and pressure, and gas-phase catalytic hydrogenation of acetonitrile .
Types of Reactions:
Oxidation: this compound can be oxidized by hydrogen peroxide to form this compound oxide.
Alkylation: It reacts with alkyl halides and dialkyl sulfates to form quaternary ammonium compounds.
Formation of Salts: Due to its alkyl substituents, this compound forms highly water-soluble salts with organic and inorganic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Alkylation: Alkyl halides and dialkyl sulfates are used under controlled conditions to prevent over-alkylation.
Salt Formation: Various organic and inorganic acids are used to form salts.
Major Products:
Oxidation: this compound oxide.
Alkylation: Quaternary ammonium compounds.
Salt Formation: Water-soluble salts.
Scientific Research Applications
Triethoxyamine has several applications in scientific research:
Antidepressant Drug Research: It is related to fluoxetine, a selective serotonin uptake inhibitor, and has been studied for its effectiveness in treating depression and obsessive-compulsive disorders.
Chemotherapy for Wilson Disease: Triethylenetetramine, a chemically related compound, is used as a chelator to reduce copper levels in Wilson Disease.
Organic Synthesis: It acts as a base and nucleophile in various organic reactions, including acylation and esterification.
Catalyst: It is used as a catalyst in reactions such as Steglich esterification and Knoevenagel condensation.
Corrosion Inhibitor: It forms protective films on metal surfaces to reduce oxidation and degradation.
Mechanism of Action
Triethoxyamine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Triethylamine: Similar in structure but differs in its applications and properties.
Triethanolamine: Used in the formulation of emulsifiers, thickeners, and detergents.
Triethylenetetramine: Used as a chelator in the treatment of Wilson Disease.
Uniqueness: Triethoxyamine is unique due to its specific applications in antidepressant drug research and chemotherapy for Wilson Disease. Its ability to act as a base, nucleophile, and catalyst in various organic reactions also sets it apart from similar compounds.
Properties
IUPAC Name |
(diethoxyamino)oxyethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSIZMPQSZKECB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560750 | |
Record name | Triethoxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69914-53-0 | |
Record name | Triethoxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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